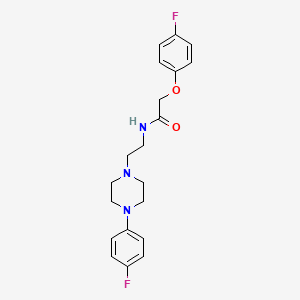

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation: The 4-fluorophenoxyacetic acid is then converted to its corresponding amide by reacting with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide exhibit promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted that derivatives with similar structural motifs showed significant activity against different strains of P. falciparum, suggesting a potential therapeutic pathway for malaria treatment .

Case Study: Structure-Activity Relationship (SAR)

In a detailed study, various derivatives were synthesized to evaluate their antiplasmodial activity. The results demonstrated that the presence of the 4-fluorophenoxy moiety was crucial for maintaining high levels of activity. For instance, a compound with a similar structure exhibited an IC50 value of 0.2690μM, indicating strong efficacy with low cytotoxicity .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological properties. Its structural components suggest potential interactions with neurotransmitter systems, particularly in the context of anxiety and depression treatments. The piperazine ring is known for its role in various psychoactive compounds, which may translate into therapeutic effects in mood disorders.

Research Insights

Studies have shown that piperazine derivatives can modulate serotonin receptors, which are critical targets in treating anxiety and depression. This opens avenues for further investigation into the specific mechanisms through which this compound may exert its effects.

Anticonvulsant Potential

Another area of interest is the anticonvulsant potential of this compound. Preliminary studies suggest that modifications to the acetamide group can enhance anticonvulsant activity, making it a candidate for further development in epilepsy treatment .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is vital for assessing its viability as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation.

Key Findings on Pharmacokinetics

- Absorption : Compounds with similar structures have shown variable absorption rates depending on their lipophilicity.

- Metabolism : Potential interactions with cytochrome P450 enzymes could influence drug metabolism and efficacy.

- Excretion : Renal excretion pathways need to be elucidated to understand elimination half-lives and dosing regimens.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms and the piperazine ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-fluorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-fluorophenoxy)-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide stands out due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The combination of fluorine atoms and the piperazine ring structure provides a unique profile that can be advantageous in various applications.

Biologische Aktivität

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide, a synthetic compound featuring fluorinated phenyl groups and a piperazine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C20H22F2N2O2

- Molecular Weight : 358.40 g/mol

Structural Features :

- Two fluorinated phenyl rings enhance lipophilicity and receptor binding.

- A piperazine ring contributes to its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The presence of fluorine atoms increases binding affinity towards specific receptors, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, enhancing its therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-Fluorophenyl)benzamide | Structure | Moderate anti-cancer activity |

| 4-Fluorophenylacetic acid | Structure | Anti-inflammatory effects |

| 4-(4-Fluorophenoxy)phenylacetic acid | Structure | Neuroprotective properties |

The unique combination of structural elements in this compound distinguishes it from similar compounds, leading to potentially enhanced biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, suggesting effective apoptosis induction in cancer cells .

Neuropharmacological Effects

The compound's affinity for neurotransmitter receptors may lead to potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it could modulate mood and cognitive functions .

Antimicrobial Activity

Research has shown that compounds with similar piperazine structures possess antimicrobial properties. The ability to inhibit bacterial growth indicates potential use in developing new antibiotics .

Study on Anticancer Activity

A study evaluated the effects of the compound on tumor-bearing mice, revealing significant suppression of tumor growth compared to control groups. The mechanism was linked to increased apoptosis rates in cancerous cells .

Neuropharmacological Assessment

In vitro studies have shown that the compound interacts with serotonin receptors, indicating potential use in treating depression and anxiety disorders. Its effects were compared to established SSRIs (Selective Serotonin Reuptake Inhibitors), showing comparable efficacy .

Enzyme Inhibition Studies

Kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes such as tyrosinase, with an IC50 value significantly lower than that of traditional inhibitors like kojic acid . This suggests its potential role in cosmetic applications for skin lightening.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCSYRPUIKFWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.